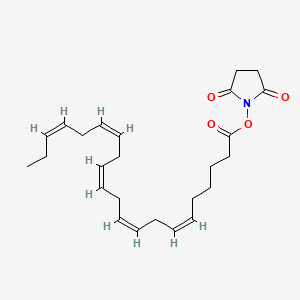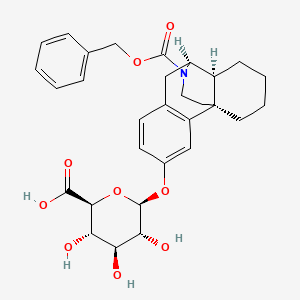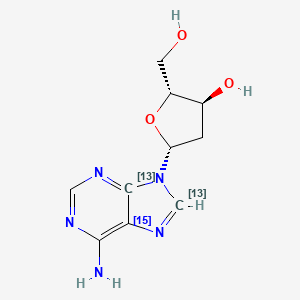
2'-Deoxyadenosine-13C2,15N
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Deoxyadenosine-13C2,15N is a stable isotope-labeled compound used extensively in biochemical and pharmaceutical research. It is a derivative of the nucleoside adenosine, where the carbon atoms at positions 2 and 8 of the adenine ring are replaced with carbon-13 isotopes, and the nitrogen atom at position 9 is replaced with a nitrogen-15 isotope. This labeling allows for detailed studies of metabolic pathways, molecular interactions, and mechanisms of action in various biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxyadenosine-13C2,15N typically involves the incorporation of carbon-13 and nitrogen-15 isotopes into the adenine and deoxyribose components. One common method involves the use of labeled precursors such as [13C]-formaldehyde and [15N]-ammonium chloride in a multi-step synthesis process . The reaction conditions often require controlled temperatures, pH levels, and the presence of specific catalysts to ensure the efficient incorporation of the isotopes.
Industrial Production Methods: Industrial production of 2’-Deoxyadenosine-13C2,15N involves large-scale synthesis using recombinant Escherichia coli strains engineered to overexpress enzymes involved in the de novo synthesis of nucleosides . These strains are cultured in media containing labeled precursors, allowing for the efficient production of the labeled compound. The product is then purified using chromatographic techniques to achieve high purity and isotopic enrichment.
Analyse Chemischer Reaktionen
Types of Reactions: 2’-Deoxyadenosine-13C2,15N undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 8-oxo-2’-deoxyadenosine, a common biomarker of oxidative stress.
Reduction: Reduction reactions can convert the compound into its corresponding deoxyadenosine analogs.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the adenine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated reagents such as bromine or chlorine in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 8-oxo-2’-deoxyadenosine.
Reduction: Deoxyadenosine analogs.
Substitution: Various substituted adenine derivatives.
Wissenschaftliche Forschungsanwendungen
2’-Deoxyadenosine-13C2,15N has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and interactions.
Biology: Employed in metabolic labeling experiments to trace the incorporation and turnover of nucleosides in DNA and RNA.
Medicine: Utilized in the development of antiviral and anticancer drugs by studying the metabolism and mechanism of action of nucleoside analogs.
Industry: Applied in the quality control of pharmaceuticals and the development of diagnostic assays.
Wirkmechanismus
The mechanism of action of 2’-Deoxyadenosine-13C2,15N involves its incorporation into DNA and RNA, where it can interfere with nucleic acid synthesis and function . The labeled isotopes allow for the precise tracking of the compound within biological systems, providing insights into its metabolic pathways and interactions with molecular targets. The compound can inhibit enzymes such as adenosine deaminase, leading to the accumulation of toxic metabolites and the disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
2’-Deoxyadenosine-13C10,15N5 5’-triphosphate disodium salt solution: Another isotope-labeled nucleoside used in similar research applications.
2’-Deoxyadenosine-13C10,15N5:
Uniqueness: 2’-Deoxyadenosine-13C2,15N is unique due to its specific labeling pattern, which allows for targeted studies of the adenine and deoxyribose components. This specificity makes it particularly useful in studies of DNA damage and repair, as well as in the development of nucleoside-based therapeutics.
Eigenschaften
Molekularformel |
C10H13N5O3 |
|---|---|
Molekulargewicht |
254.22 g/mol |
IUPAC-Name |
(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13)/t5-,6+,7+/m0/s1/i4+1,10+1,14+1 |
InChI-Schlüssel |
OLXZPDWKRNYJJZ-DLQNWUHYSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2[13CH]=[15N]C3=C(N=CN=[13C]32)N)CO)O |
Kanonische SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


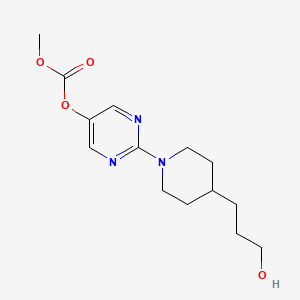
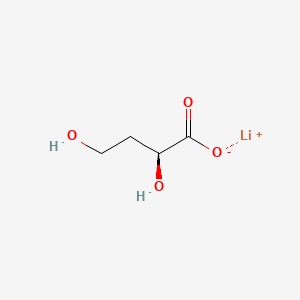
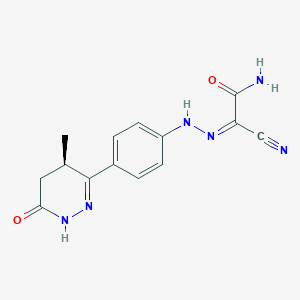
![N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-beta-alanine-d3 Methyl Ester](/img/structure/B13848604.png)
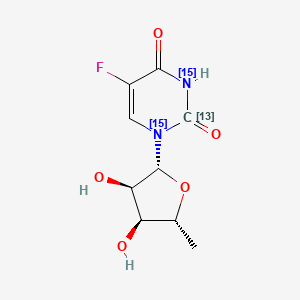

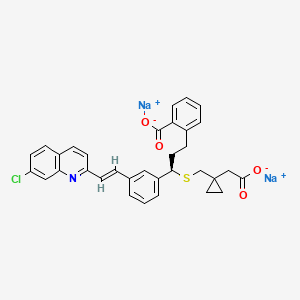
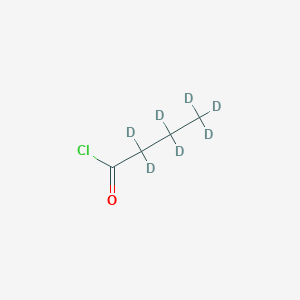
![(2S,3S,6S)-6-[4-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13848628.png)
![[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B13848636.png)
